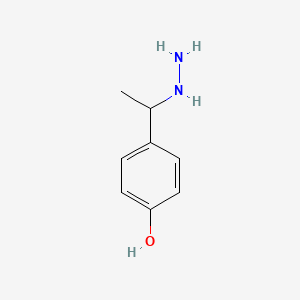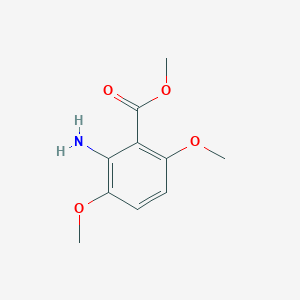
Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate is a chemical compound with the molecular formula C11H20ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl ester group, a chloroacetamido group, and a methylpentanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate typically involves the reaction of tert-butyl (2-aminoethyl)carbamate with chloroacetyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) and in the presence of a base like diisopropylethylamine (DIPEA). The mixture is then allowed to warm to room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to convert the chloroacetamido group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido derivatives or thiocyanate derivatives.
Hydrolysis: The major products are tert-butyl alcohol and 2-(2-chloroacetamido)-3-methylpentanoic acid.
Reduction: The major product is tert-butyl 2-(2-aminoacetamido)-3-methylpentanoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(2-chloroacetamido)acetate: Similar in structure but with a different backbone.
Tert-butyl 2,2,2-trichloroacetimidate: Contains a trichloroacetimidate group instead of a chloroacetamido group
Uniqueness
Tert-butyl 2-(2-chloroacetamido)-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the chloroacetamido and tert-butyl ester groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C12H22ClNO3 |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-chloroacetyl)amino]-3-methylpentanoate |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(14-9(15)7-13)11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,15) |
InChI-Schlüssel |
QOZKGUFVLXWMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


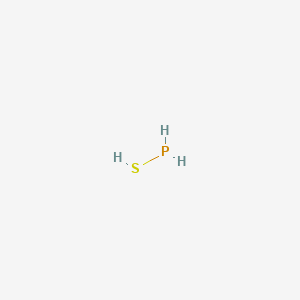
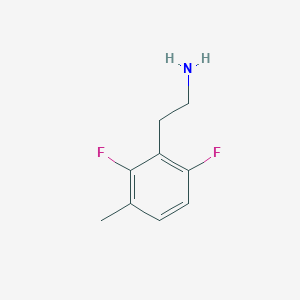

![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)
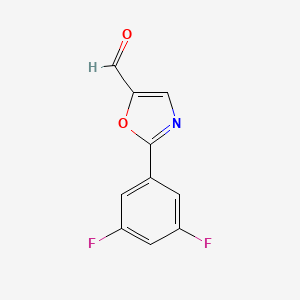
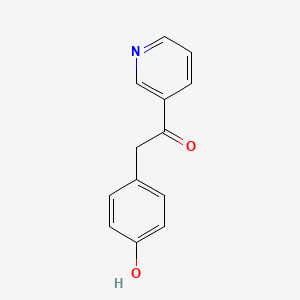
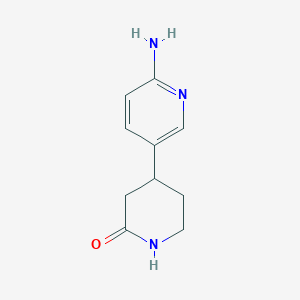
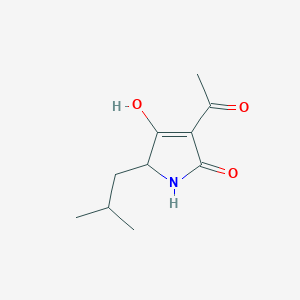

![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)
